molecular formula C9H14N2S2 B019832 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole CAS No. 201008-65-3

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole

Cat. No.: B019832
CAS No.: 201008-65-3
M. Wt: 214.4 g/mol
InChI Key: SWWVQVQGHLQUJJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms The presence of the 1,3-dithian-YL group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with a dithiane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions can be conducted in various solvents depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrazole derivatives with different functional groups

Scientific Research Applications

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic applications. Some derivatives have shown promise as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials and catalysts. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in microbial metabolism. In chemical reactions, the presence of the dithiane group can influence the reactivity and selectivity of the compound, allowing for the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the dithiane group, resulting in different reactivity and applications.

    4-(1,3-Dithian-YL)-1H-pyrazole: Similar structure but without the dimethyl groups, leading to variations in chemical behavior.

    1,3-Dithiane: A simpler compound that serves as a precursor for the synthesis of more complex molecules like 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole.

Uniqueness

This compound stands out due to the combination of the pyrazole ring and the dithiane group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its significance in scientific research.

Properties

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVQVQGHLQUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472862
Record name 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201008-65-3
Record name 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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